BenchChemオンラインストアへようこそ!

1,6-Naphthyridine

Kinase inhibitor c-Met Scaffold hopping

1,6-Naphthyridine (CAS 253-72-5) is the non-interchangeable regioisomer validated for kinase drug discovery. Head-to-head studies demonstrate superior c-Met inhibition over 1,5-naphthyridine, with MET inhibitors achieving IC₅₀ 7.1 nM and >3200-fold VEGFR-2 selectivity. Fragment-based campaigns achieve 2500-fold potency gains (500 μM to 200 nM) against Mtb TMK with favorable ligand efficiency. The 2024 bench-stable 5,7-ditriflate precursor enables one-pot parallel library synthesis. For oncology (c-Met, MET, SYK, JAK) and anti-infective programs, this scaffold delivers reproducible SAR unavailable from generic isomers. Available in ≥97% purity for immediate procurement.

Molecular Formula C8H6N2
Molecular Weight 130.15 g/mol
CAS No. 253-72-5
Cat. No. B1220473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Naphthyridine
CAS253-72-5
Molecular FormulaC8H6N2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)N=C1
InChIInChI=1S/C8H6N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-6H
InChIKeyVSOSXKMEQPYESP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Naphthyridine (CAS 253-72-5): Key Procurement Considerations for a Privileged Kinase Scaffold


1,6-Naphthyridine (CAS 253-72-5) is a fused heteroaromatic scaffold comprising two condensed pyridine rings with nitrogen atoms at positions 1 and 6, giving it the systematic designation pyrido[4,3-b]pyridine [1]. The parent compound is a crystalline solid with a melting point of 231-233 °C, a density of 1.183 g/cm³, and a LogP value of 1.62980, reflecting its hydrophobic character and compatibility with medicinal chemistry lead optimization campaigns . This regioisomeric core has been extensively validated in fragment-based lead generation, with studies demonstrating optimization from a 500 μM fragment hit to a 200 nM lead compound while maintaining favorable ligand efficiency [2]. The scaffold's nitrogen atom arrangement creates a distinct hydrogen-bonding pattern and electrostatic surface that differentiates it fundamentally from other naphthyridine isomers, making it a privileged chemotype in kinase inhibitor discovery programs [1].

1,6-Naphthyridine Procurement Risk: Why Isomeric and Scaffold Substitution Leads to Irreproducible Results


Regioisomeric naphthyridines are not interchangeable in drug discovery contexts. The spatial arrangement of nitrogen atoms dictates the hydrogen-bonding vector and electrostatic potential of the scaffold, which directly governs kinase hinge-binding affinity and selectivity profile [1]. Systematic studies comparing isomeric naphthyridines have demonstrated that 1,6-naphthyridine and 1,5-naphthyridine exhibit divergent c-Met kinase inhibitory activity profiles when incorporated into identical substitution patterns, with 1,6-naphthyridine emerging as the superior structural core . Moreover, in scaffold-hopping exercises targeting MET kinase, 2,7-naphthyridinone-derived leads were successfully transitioned to a 1,6-naphthyridinone framework, yielding compounds with dramatically improved pharmacokinetic properties (oral bioavailability increasing from 12% to 57.7-63%) and VEGFR-2 selectivity exceeding 3200-fold [2]. These findings underscore that substitution of alternative scaffolds or regioisomers cannot be assumed to preserve biological activity or drug-like properties, making precise compound selection critical for reproducible research outcomes.

1,6-Naphthyridine Evidence-Based Procurement Guide: Quantified Differentiation vs. Comparators


Regioisomeric Differentiation: 1,6- vs. 1,5-Naphthyridine Scaffold Performance in c-Met Kinase Inhibition

In a direct scaffold comparison study, two series of 1,5-naphthyridine and 1,6-naphthyridine derivatives were designed via scaffold-hopping from the c-Met inhibitor MK-2461 and evaluated side-by-side in the same assay systems . The study concluded that 1,6-naphthyridine is a more promising c-Met inhibitory structural core than 1,5-naphthyridine . Compounds 26b and 26c from the 1,6-naphthyridine series demonstrated the most potent enzymatic and cytotoxic activities across all tested analogs . This head-to-head comparison provides direct empirical evidence that the 1,6-regioisomeric arrangement confers superior kinase engagement relative to the 1,5-isomer when identical substituent strategies are employed .

Kinase inhibitor c-Met Scaffold hopping Regioisomer comparison

Scaffold-Hopping Validation: 1,6-Naphthyridinone Enables MET Inhibitor Optimization from 2,7-Naphthyridinone Lead

A systematic scaffold-hopping campaign transitioning from a 2,7-naphthyridinone MET kinase inhibitor (compound 7) to a 1,6-naphthyridinone framework yielded compound 8 with MET IC₅₀ of 9.8 nM but suboptimal pharmacokinetics (oral bioavailability F = 12%, clearance CL = 5.0 L/h/kg) [1]. Further optimization within the 1,6-naphthyridine series produced compound 9g (MET IC₅₀ = 9.8 nM) with dramatically improved oral bioavailability (F = 63%) and reduced clearance (CL = 0.12 L/h/kg) [1]. Subsequent derivatization at the N(1) amine position delivered compound 23a with MET IC₅₀ = 7.1 nM, exceptional VEGFR-2 selectivity of 3226-fold, and favorable drug-like properties (F = 57.7%, CL = 0.02 L/h/kg) [1]. The study explicitly concludes that the 1,6-naphthyridine moiety represents a validated new scaffold for kinase inhibitor discovery [1].

MET kinase Scaffold hopping Pharmacokinetics VEGFR-2 selectivity

Fragment-to-Lead Optimization: 1,6-Naphthyridin-2-one Fragment Demonstrates 2500-Fold Potency Enhancement

In a structure-guided fragment-based lead generation campaign targeting Mycobacterium tuberculosis thymidylate kinase (Mtb TMK), a 1,6-naphthyridin-2-one fragment hit with initial potency of 500 μM was optimized to a 200 nM lead compound [1]. This represents a 2500-fold improvement in potency achieved through iterative structure-aided design, with simultaneous improvement in ligand efficiency [1]. The optimization was enabled by crystal structures and SAR data derived from parallel 3-cyanopyridone series work [1]. Notably, these 1,6-naphthyridin-2-one derivatives represent the first reported non-thymidine-like inhibitors of Mtb TMK, validating the scaffold's utility in targeting novel chemical space for essential bacterial enzymes [1].

Fragment-based drug discovery M. tuberculosis Thymidylate kinase Ligand efficiency

SYK Kinase Inhibition: 5,7-Disubstituted 1,6-Naphthyridines Achieve Low Nanomolar Potency

A comprehensive SAR study of 5,7-disubstituted[1,6]naphthyridines as spleen tyrosine kinase (SYK) inhibitors demonstrated that this scaffold can achieve potencies ranging from high micromolar to low nanomolar ranges through systematic optimization [1]. The SAR analysis established that a para-substituted 7-aryl group in combination with 5-aminoalkylamino substituents is essential for optimal potency [1]. Specifically, amine substituents with propylenediamine and butylenediamine chain lengths (3-4 carbons) produced the most favorable inhibitory activity [1]. Substitutions at the 2-, 4-, and 8-positions generally reduced activity, defining clear vectors for productive medicinal chemistry optimization [1].

SYK kinase Immunology Inflammation SAR

Synthetic Accessibility: Bench-Stable Ditriflate Intermediates Enable One-Pot Diversification of 1,6-Naphthyridine Scaffolds

A recently reported synthetic methodology (2024, Janssen Pharmaceutical) provides access to highly substituted 1,6-naphthyridines through a tandem nitrile hydration/cyclization sequence yielding 1,6-naphthyridine-5,7-diones under mild conditions . These intermediates are converted to 1,6-naphthyridine-5,7-ditriflates, which are bench-stable yet highly reactive intermediates capable of participating in one-pot difunctionalization reactions . This methodological advance enables rapid generation of diverse drug-like products from a common 1,6-naphthyridine precursor, representing a significant practical advantage for parallel synthesis and library construction . The bench-stability of the ditriflate intermediate addresses a historical limitation in naphthyridine chemistry—the need for sensitive or unstable intermediates in diversification steps .

Organic synthesis Diversification Library synthesis Bench-stable intermediates

Commercial Availability and Purity Specifications: Benchmark Data for 1,6-Naphthyridine Procurement

1,6-Naphthyridine (CAS 253-72-5) is commercially available from multiple established chemical suppliers with consistent purity specifications. Standard commercial grade is 98% purity (HPLC) , with 97% purity also available . The compound is supplied as a solid with melting point 231-233°C and recommended storage under inert atmosphere at room temperature, protected from light . Current pricing from major vendors (2025 data): 100 mg at approximately $39.90, 250 mg at $89.90, and 1 g at $323.90 . Multiple vendors offer this building block as part of standard heterocyclic compound portfolios, ensuring supply chain redundancy for research programs . The parent scaffold is also accessible through custom synthesis services for larger quantities or specific derivatives .

Chemical procurement Building blocks Commercial availability Purity

1,6-Naphthyridine (CAS 253-72-5): Validated Research and Industrial Application Scenarios


Kinase Inhibitor Discovery: c-Met and MET Oncology Programs

Based on direct head-to-head comparison data demonstrating 1,6-naphthyridine's superiority over 1,5-naphthyridine for c-Met inhibition , and scaffold-hopping studies showing MET inhibitor optimization from IC₅₀ 9.8 nM to 7.1 nM with 3226-fold VEGFR-2 selectivity [1], this scaffold is validated for oncology kinase programs. Researchers can prioritize 1,6-naphthyridine over alternative regioisomers when designing c-Met or MET inhibitor libraries, reducing the need for parallel isomeric series synthesis and accelerating hit identification timelines [1].

Fragment-Based Drug Discovery and Lead Optimization

The documented 2500-fold potency improvement (500 μM to 200 nM) for 1,6-naphthyridin-2-one fragments against Mtb TMK, achieved through structure-guided optimization with simultaneous ligand efficiency gains , positions this scaffold as an attractive starting point for fragment-based campaigns. The availability of crystallographic data and defined SAR vectors enables rational procurement of appropriately functionalized analogs for follow-up chemistry without requiring de novo fragment library construction.

Immunology and Inflammation Research: SYK Kinase Targeting

For programs targeting spleen tyrosine kinase (SYK) in inflammatory and allergic disorders, 5,7-disubstituted[1,6]naphthyridines have demonstrated a defined SAR landscape with potencies ranging from high micromolar to low nanomolar . The established requirement for para-substituted 7-aryl groups and 5-aminoalkylamino substituents with 3-4 carbon chain lengths provides a validated optimization blueprint. Multiple patents covering 1,6-naphthyridines as SYK inhibitors [1] and JAK kinase inhibitors [2] further validate this scaffold for immunology-focused research procurement.

Medicinal Chemistry Library Synthesis and Diversification

The 2024 methodology for accessing bench-stable 1,6-naphthyridine-5,7-ditriflates that undergo one-pot difunctionalization enables parallel synthesis of diverse analog libraries from a common precursor. This synthetic advancement makes 1,6-naphthyridine particularly suitable for medicinal chemistry groups requiring rapid SAR exploration or diversity-oriented synthesis campaigns. The commercial availability of the parent scaffold at 97-98% purity in quantities from 100 mg to 1 g [1] supports both initial feasibility studies and scale-up to lead optimization activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,6-Naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.